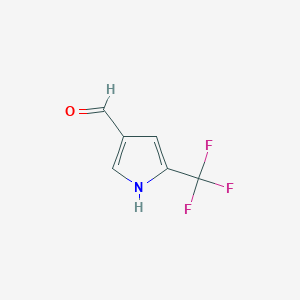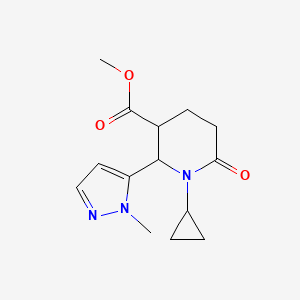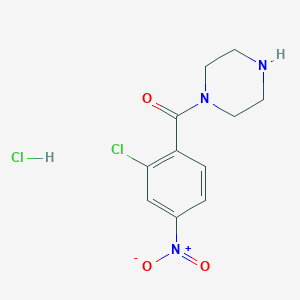
(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride
Descripción general
Descripción
“(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C11H13Cl2N3O3. It’s related to the compound “2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol”, which has a molecular weight of 285.73 .
Molecular Structure Analysis
The InChI code for a related compound, “2-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanol”, is 1S/C12H16ClN3O3/c13-11-9-10 (16 (18)19)1-2-12 (11)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8H2 . This gives us some insight into the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride” is 306.14 g/mol. For more specific physical and chemical properties, such as melting point, boiling point, and density, it would be best to refer to a specialized chemical database.
Aplicaciones Científicas De Investigación
1. Structural Characterization in Drug Synthesis
- The structural characterization of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been reported in the context of synthesizing new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
2. Corrosion Inhibition
- Compounds with a similar structure have been investigated for their corrosion inhibition properties. For instance, organic inhibitors like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone have demonstrated significant inhibition efficiency on mild steel in acidic media (Singaravelu et al., 2022).
3. Anticancer and Antituberculosis Properties
- Derivatives of similar compounds, like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been synthesized and shown to possess significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
4. Antibacterial Activity
- Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds have been synthesized and evaluated for antibacterial activity against human pathogens (Nagaraj et al., 2018).
5. Synthesis and Characterization Methods
- Research has focused on the synthesis and characterization of related compounds, indicating the importance of these compounds in developing new chemical entities and understanding their properties (Xiao, 2001).
Direcciones Futuras
The future directions for research on “(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by related compounds, this compound could have potential applications in various fields of research .
Mecanismo De Acción
Target of Action
Similar compounds have been associated with dopamine receptors , suggesting that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
If the compound does indeed interact with dopamine receptors, it could potentially influence neurotransmission pathways .
Result of Action
Similar compounds have demonstrated herbicidal activity , suggesting that this compound may also have effects in this area.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3.ClH/c12-10-7-8(15(17)18)1-2-9(10)11(16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBYLWAPTXECAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(piperazin-1-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)



![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)
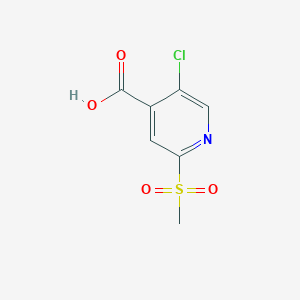
![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
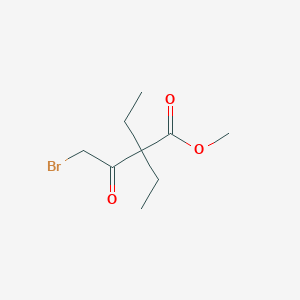
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)

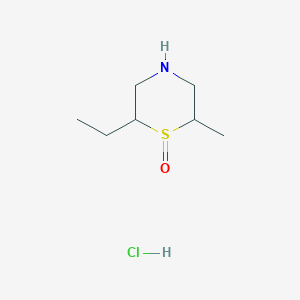
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
